1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a tetrahydrothienoimidazolone derivative featuring a bicyclic sulfur-containing scaffold. Its structure includes a 4-chlorophenyl group at position 1 and a meta-methylphenyl (m-tolyl) group at position 3, with a sulfone moiety (5,5-dioxide) enhancing its polarity and stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-3-2-4-15(9-12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-5-13(19)6-8-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBWRWDMJZMWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects: Ortho-substituted analogues (e.g., o-tolyl in ) exhibit steric hindrance, which may reduce binding affinity in biological systems compared to meta- or para-substituted derivatives.
- Polarity and Solubility: Sulfone moieties (5,5-dioxide) increase polarity, improving aqueous solubility but reducing membrane permeability. Fluorinated derivatives () further enhance polarity .
Physicochemical and Spectroscopic Data
- IR Spectroscopy: C=O stretches in thienoimidazolones appear at ~1700 cm⁻¹ (), while sulfone S=O vibrations occur near 1150–1300 cm⁻¹ .
- NMR Spectroscopy: Aromatic protons in 4-chlorophenyl groups resonate at δ ~7.4–7.6 ppm (DMSO-d₆), whereas methyl groups in m-tolyl appear as singlets at δ ~2.3 ppm () .
Stability and Handling
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